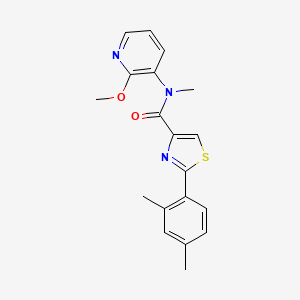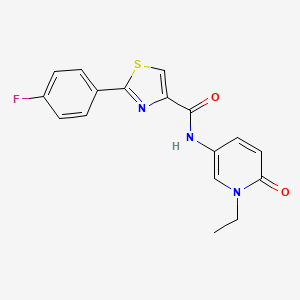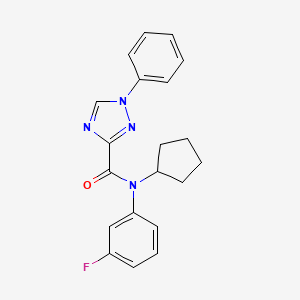![molecular formula C16H21NO3S B7663542 N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)
N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine, commonly known as MFPS, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
MFPS acts by binding to the luminal side of VMAT2 and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in monoamine neurotransmitter release and an increase in their cytosolic concentration. MFPS is a competitive inhibitor of VMAT2, meaning that it competes with monoamine neurotransmitters for binding to the transporter.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by MFPS has several biochemical and physiological effects. It leads to a decrease in monoamine neurotransmitter release, which can affect various physiological processes such as mood, behavior, and movement. MFPS has been shown to be effective in animal models of Parkinson's disease, depression, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MFPS is its selectivity for VMAT2. It does not affect other transporters, such as VMAT1 or the dopamine transporter, which can lead to unwanted side effects. However, MFPS has limitations in terms of its solubility and stability, which can affect its use in experimental settings.
Orientations Futures
There are several future directions for the use of MFPS in scientific research. One direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the development of more stable and soluble analogs of MFPS for use in experimental settings. Additionally, the potential therapeutic applications of MFPS in various neurological and psychiatric disorders warrant further investigation.
Conclusion:
In conclusion, MFPS is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for VMAT2 and its effects on monoamine neurotransmitter release make it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. While it has limitations in terms of its solubility and stability, the future directions for the use of MFPS in scientific research are promising.
Méthodes De Synthèse
The synthesis of MFPS involves the reaction of 5-methylfurfural with 4-methylbenzenesulfonyl chloride and 2-amino-2-methylpropane-1,3-diol. The reaction is carried out under reflux conditions in the presence of a base catalyst. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MFPS has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters, such as dopamine and serotonin, into synaptic vesicles. Inhibition of VMAT2 by MFPS leads to a decrease in monoamine neurotransmitter release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-4-8-16(9-5-12)21(18,19)11-13(2)17-10-15-7-6-14(3)20-15/h4-9,13,17H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFZIMDWOHLCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)

![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)


![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7663516.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
![3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663524.png)
![Ethyl 5-[(2-cyano-3-fluorophenoxy)methyl]-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7663532.png)
![5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7663549.png)
